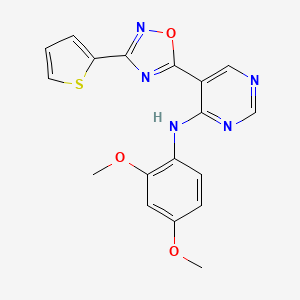![molecular formula C18H14Cl2N2 B3001795 N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine CAS No. 793727-71-6](/img/structure/B3001795.png)
N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine involves several steps. One common synthetic route includes the reaction of 2-chloroquinoline-3-carbaldehyde with 4-chlorophenylethylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of a catalyst to facilitate the process . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, reaction time, and purification techniques such as recrystallization or chromatography .
化学反应分析
N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
科学研究应用
Chemistry: The compound serves as an intermediate in the synthesis of other quinoline derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial agent and in the development of new drugs for treating infectious diseases.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine involves its interaction with specific molecular targets. The compound may inhibit the growth of microorganisms by interfering with their cellular processes, such as DNA replication or protein synthesis. The exact molecular pathways and targets involved in its antimicrobial activity are still under investigation .
相似化合物的比较
N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine can be compared with other quinoline derivatives, such as:
- 3-chloro-4-(2-chloroquinolin-3-yl)-1-(substitutedphenyl)azetidin-2-one
- 3-(substitutedphenyl)-2-(2-chloroquinolin-3-yl)thiazolidin-4-one
These compounds also exhibit antimicrobial activity but may differ in their potency, spectrum of activity, and specific molecular targets . The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological properties and therapeutic potential .
属性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2/c19-16-7-5-13(6-8-16)9-10-21-12-15-11-14-3-1-2-4-17(14)22-18(15)20/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTJARJLGDQFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-((5-(ethylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3001721.png)
![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)
![N-[(1-methylindazol-3-yl)methyl]prop-2-enamide](/img/structure/B3001725.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)




![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B3001733.png)

